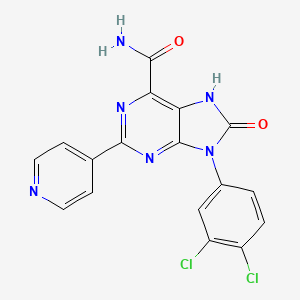
9-(3,4-dichlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3,4-dichlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C17H10Cl2N6O2 and its molecular weight is 401.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 9-(3,4-dichlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H12Cl2N4O with a molecular weight of approximately 352.19 g/mol. The structure features a purine core substituted with a dichlorophenyl group and a pyridine moiety, which are critical for its biological interactions.
Research indicates that this compound exhibits various mechanisms of action:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases involved in cell signaling pathways, particularly those related to cancer progression.
- Antioxidant Properties : The compound may also exhibit antioxidant effects, contributing to its potential in treating oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies suggest that it can modulate inflammatory pathways, indicating its use in conditions characterized by excessive inflammation.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound induces apoptosis and inhibits proliferation. For instance, it showed significant cytotoxicity against lung and breast cancer cells, with IC50 values in the low micromolar range (approximately 1–5 µM) .
Inhibition of Kinases
The compound has been identified as a potent inhibitor of several protein kinases:
These inhibitory effects suggest its potential role in cancer therapy by targeting key signaling pathways involved in tumor growth and survival.
Anti-inflammatory Activity
In animal models, the compound demonstrated significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at doses ranging from 5 to 20 mg/kg . This suggests a promising avenue for treating autoimmune diseases or chronic inflammatory conditions.
Case Studies
-
Case Study on Lung Cancer :
A recent study evaluated the efficacy of the compound in a xenograft model of lung cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to controls (p < 0.01), indicating its potential as an effective therapeutic agent . -
Chronic Inflammation Model :
In a model of chronic inflammation induced by carrageenan injection, administration of the compound resulted in a marked decrease in paw edema and histological signs of inflammation, supporting its anti-inflammatory claims .
特性
IUPAC Name |
9-(3,4-dichlorophenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N6O2/c18-10-2-1-9(7-11(10)19)25-16-13(23-17(25)27)12(14(20)26)22-15(24-16)8-3-5-21-6-4-8/h1-7H,(H2,20,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYANXYWVALLLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














